Cas no 28466-10-6 (1H-Pyrazol-4-amine,N,N-dimethyl-1-(phenylmethyl)-)

1H-Pyrazol-4-amine,N,N-dimethyl-1-(phenylmethyl)- structure
28466-10-6 structure
Product Name:1H-Pyrazol-4-amine,N,N-dimethyl-1-(phenylmethyl)-
CAS No:28466-10-6
MF:C12H15N3
MW:201.267602205276
CID:258391
PubChem ID:206687
Update Time:2025-04-19

1H-Pyrazol-4-amine,N,N-dimethyl-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine,N,N-dimethyl-1-(phenylmethyl)-
    • 1-benzyl-N,N-dimethylpyrazol-4-amine
    • 1-Benzyl-4-(dimethylamino)pyrazole
    • BRN 0518708
    • 28466-10-6
    • Pyrazole, 1-benzyl-4-(dimethylamino)-
    • DTXSID20182675
    • Inchi: 1S/C12H15N3/c1-14(2)12-8-13-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
    • InChI Key: ASUNQWKCKBQNNC-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)N(C)C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.12675
  • Monoisotopic Mass: 201.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 21.1Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 347.6°C at 760 mmHg
  • Flash Point: 164°C
  • Refractive Index: 1.569
  • PSA: 21.06
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